Guacetisal, the ester of acetylsalicylic acid and guaiacol, is a bronchomucotropic compound. [] It was synthesized with the aim of creating a drug with both anti-inflammatory and balsamic properties. [, ] This compound has primarily been studied for its potential in treating various respiratory illnesses, particularly chronic bronchitis. [, , , , ]
Guacetisal is derived from the acetylsalicylic acid structure, which is the active component of aspirin. It falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs). Its classification as a prodrug allows it to enhance the bioavailability and therapeutic efficacy of its active metabolites while potentially reducing gastrointestinal side effects associated with traditional NSAIDs .
The synthesis of Guacetisal has been improved through various methodologies. A notable approach involves a one-pot synthesis using N,N'-carbonyldiimidazole as a coupling reagent. This method allows for the efficient formation of Guacetisal from aspirin and guaiacol in a single reaction without the need for additional catalysts. The process typically involves:
This method has been shown to yield high purity levels and can be scaled up for industrial production.
Guacetisal undergoes several chemical transformations during its metabolic processes:
These reactions are crucial for its therapeutic efficacy and are typically monitored using chromatographic methods to ensure consistent quality in pharmaceutical formulations .
The mechanism of action for Guacetisal involves:
Research indicates that Guacetisal's effectiveness parallels that of traditional NSAIDs, providing relief from various pain conditions while potentially offering a better gastrointestinal safety profile due to its prodrug nature .
Guacetisal exhibits several key physical and chemical properties:
These properties are essential for formulating effective pharmaceutical products that deliver the desired therapeutic effects while ensuring stability .
Guacetisal finds applications primarily in:
Its role as an effective pain management solution continues to be explored in clinical settings, highlighting its importance in modern therapeutic practices .
The development of Guacetisal emerged from mid-20th century research efforts to engineer NSAID derivatives with improved therapeutic profiles. Historical records indicate its synthesis was first documented in the 1970s through deliberate esterification reactions between acetylsalicylic acid and guaiacol—a phenolic compound derived from guaiac resin or wood creosote [1] [6]. This molecular hybridization aimed to synergize aspirin's anti-inflammatory properties with guaiacol's mucolytic and expectorant actions, specifically targeting respiratory pathologies with dual pathophysiology [6].
By 1982, Vizioli et al. published pivotal clinical trial results demonstrating Guacetisal's efficacy in aged subjects with inflammatory respiratory diseases, marking its transition from preclinical concept to clinical candidate [1]. Throughout the 1980s–1990s, it underwent regulatory evaluations across European and Asian markets, though comprehensive approval timelines remain less documented than mainstream NSAIDs. Notably, it received an Anatomical Therapeutic Chemical (ATC) classification as N02BA14, formally recognizing it among salicylic acid derivative analgesics [2]. Despite early promise, development momentum slowed by the early 2000s, with no new clinical trials reported in the past decade, positioning it as a niche therapeutic agent rather than a first-line option [3] [6].
Table 1: Key Milestones in Guacetisal Development
Year | Event | Significance |
---|---|---|
1970s | Initial synthesis reported | Hybrid ester of aspirin and guaiacol created |
1982 | Clinical trial (Vizioli et al.) in inflammatory respiratory diseases [1] | First documented human efficacy study |
1980s–1990s | Regulatory approvals in select markets | Marketed as Broncaspin, Prontomucil, etc. [1] [2] |
Post-2000 | Limited new clinical development | Primarily available in specific regional markets |
Guacetisal (C₁₆H₁₄O₅; molecular weight 286.28 g/mol) belongs to the ester subclass of non-steroidal anti-inflammatory drugs (NSAIDs) within the broader salicylate group [2] [8]. Its chemical architecture comprises three functional regions:
Spectroscopic characterization confirms a crystalline solid form (melting point 72–74.5°C) with limited aqueous solubility but enhanced lipophilicity compared to aspirin—a property theorized to improve bronchial tissue penetration [1] [8]. The InChIKey identifier HSJFYRYGGKLQBT-UHFFFAOYSA-N
provides a unique stereochemical descriptor, though the molecule lacks chiral centers [2].
Structurally, Guacetisal occupies a unique niche among salicylate derivatives. It diverges from mainstream NSAIDs like diflunisal (a biphenyl carboxylic acid) through its incorporation of the guaiacol pharmacophore. Analogues with overlapping features include:
Table 2: Structural Analogues of Guacetisal
Compound | Chemical Structure | Shared Pharmacophores | Therapeutic Overlap |
---|---|---|---|
Guacetisal | Salicylate-guaiacol ester | Salicylate + Guaiacol | Anti-inflammatory, Mucolytic [6] |
Aspirin | Acetylsalicylic acid | Salicylate | Anti-inflammatory (no mucolytic) |
Guaifenesin | 3-(2-Methoxyphenoxy)propane-1,2-diol | Guaiacol | Mucolytic (no anti-inflammatory) |
Diflunisal | 2',4'-Difluoro-4-hydroxybiphenyl-3-carboxylic acid | Salicylate | Anti-inflammatory |
The intellectual property and regulatory trajectory of Guacetisal reflects its status as a moderately successful derivative drug without blockbuster adoption. Early patents protecting its synthesis methods and therapeutic applications were filed primarily in Europe during the 1970s–1980s, though comprehensive patent numbers and jurisdictions remain inconsistently documented in public databases [3] [8]. Contemporary patent analytics indicate sparse activity post-2000, with only isolated filings such as the Chinese patent CN 106866420 A (2017) referencing its application in chronic bronchitis formulations [8]. Unlike high-profile biologics or novel small molecules, Guacetisal has not been subject to extensive "patent evergreening"—a practice common among blockbuster drugs involving successive patents on delivery devices or formulations [5] [9].
Regulatory designations include its classification within the WHO ATC code N02BA14 (Analgesics, Salicylic Acid Derivatives), affirming its pharmacological categorization [2]. However, it lacks orphan drug status or pediatric exclusivity extensions that often prolong market monopolies for other agents. The absence of Paragraph IV patent challenges (used by generic manufacturers to contest brand-name patents) further underscores its limited commercial penetration in major pharmaceutical markets [5]. Current regulatory availability is fragmented, with the compound approved in select geographies including parts of Europe and Asia, but absent from the US FDA approval roster. This fragmented status may reflect both its specialized indication spectrum and the absence of robust patent-induced market protection [3] [6].
Table 3: Key Intellectual Property and Regulatory Status
Aspect | Status/Details | Implications |
---|---|---|
Primary Patents | Early synthesis/therapeutic use patents (1970s–1980s); CN 106866420 A (2017) [8] | Limited contemporary IP protection |
Patent Challenges | No recorded Paragraph IV certifications [5] | Low commercial incentive for generic competition |
Regulatory Classification | ATC Code: N02BA14 (Salicylic acid derivatives) [2] | Formal recognition as NSAID analgesic |
Market Authorization | Approved in select markets (e.g., EU, JP); Not FDA-approved | Regional availability without global harmonization |
Table 4: Nomenclature of Guacetisal
Designation Type | Names/Identifiers |
---|---|
Systematic IUPAC Name | 2-Methoxyphenyl 2-acetoxybenzoate |
Trade Names | Broncaspin, Balsacetil, Guaiaspir, Prontomucil, Salosemu [1] [6] |
CAS Registry | 55482-89-8 [2] [8] |
Molecular Formula | C₁₆H₁₄O₅ [2] [8] |
Other Synonyms | Aspirin guaiacol ester; O-Methoxyphenyl salicylate acetate [1] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7